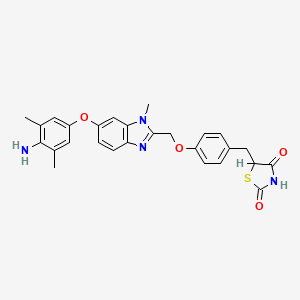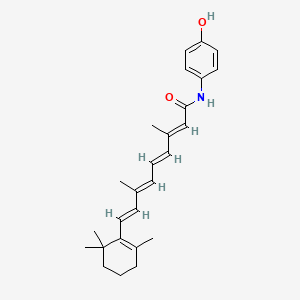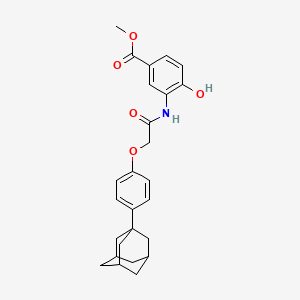
LW6
Overview
Description
]dec-1-ylphenoxy)acetyl]amino]benzoate, is a novel small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). Hypoxia-inducible factor 1-alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels, making LW6 a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
LW6 can be synthesized through a multi-step process involving the following key steps:
Formation of the aryloxyacetylamino intermediate: This involves the reaction of 4-adamantan-1-ylphenol with chloroacetic acid to form 2-(4-adamantan-1-ylphenoxy)acetic acid.
Amidation reaction: The intermediate is then reacted with 4-hydroxy-3-nitrobenzoic acid methyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product
Industrial Production Methods
For industrial-scale production, this compound can be prepared using a solvent evaporation method to enhance its solubility and bioavailability. This involves dissolving this compound in a suitable solvent like dichloromethane, followed by the addition of hydrophilic carriers such as poloxamer 407 and povidone K30. The mixture is then evaporated to form a solid dispersion, which significantly improves the dissolution rate and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
LW6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Hydrolysis: This compound undergoes both amide and ester hydrolysis to form different products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions, with hydrochloric acid or sodium hydroxide being typical reagents
Major Products
Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives.
Hydrolysis: Amide hydrolysis produces 2-(4-(3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid, while ester hydrolysis yields 4-hydroxy-3-nitrobenzoic acid
Scientific Research Applications
LW6 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to inhibit hypoxia-inducible factor 1-alpha, which is involved in tumor growth and survival under hypoxic conditions
Metabolic Studies: This compound inhibits malate dehydrogenase 2, making it useful in studies related to cellular metabolism and mitochondrial function.
Drug Development: This compound serves as a lead compound for developing new anticancer agents targeting hypoxia-inducible factor 1-alpha
Mechanism of Action
LW6 exerts its effects by inhibiting the accumulation of hypoxia-inducible factor 1-alpha. It promotes the degradation of hypoxia-inducible factor 1-alpha by inducing the expression of von Hippel-Lindau protein, which interacts with prolyl-hydroxylated hypoxia-inducible factor 1-alpha for proteasomal degradation. This mechanism involves the hydroxylation of specific proline residues in the oxygen-dependent degradation domain of hypoxia-inducible factor 1-alpha .
Comparison with Similar Compounds
Similar Compounds
Compound 7: Another malate dehydrogenase 2 inhibitor that also targets hypoxia-inducible factor 1-alpha.
CAY10585: A hypoxia-inducible factor 1-alpha inhibitor with similar properties to LW6.
Uniqueness
This compound is unique due to its dual inhibitory action on both hypoxia-inducible factor 1-alpha and malate dehydrogenase 2. This dual action makes it particularly effective in targeting cancer cells under hypoxic conditions and disrupting their metabolic pathways .
Properties
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

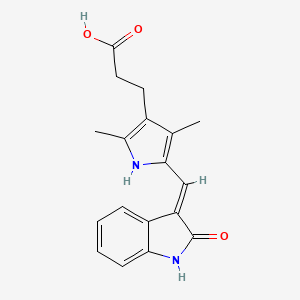
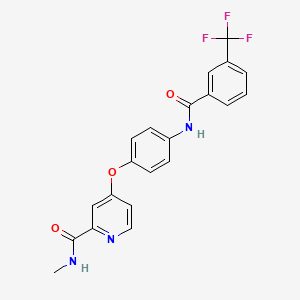

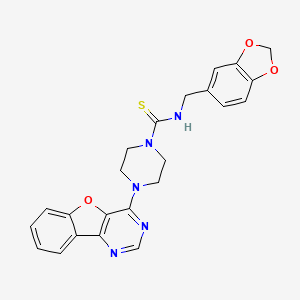


![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)
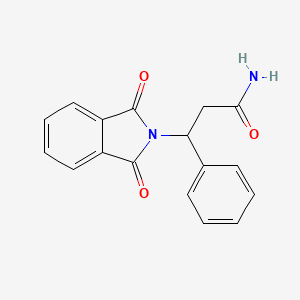

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
